3-Fluoro-4-(methylcarbamoylmethoxy)benzenesulphonyl chloride
Description
Evolution of Sulfonyl Chloride Chemistry
Sulfonyl chlorides, characterized by the general formula RSO$$_2$$Cl, have been pivotal in organic synthesis since their discovery in the late 19th century. Early work focused on simple aromatic derivatives like benzenesulphonyl chloride, which was first synthesized via the reaction of benzene with chlorosulfonic acid. These compounds gained prominence due to their dual functionality: the sulfonyl group acts as a strong electron-withdrawing moiety, while the chloride serves as a leaving group, facilitating nucleophilic substitutions.
The development of industrial-scale production methods, such as the Reed reaction for alkylsulfonyl chlorides (RH + SO$$2$$ + Cl$$2$$ → RSO$$_2$$Cl + HCl), enabled widespread use in dyestuffs and pharmaceuticals. By the mid-20th century, sulfonyl chlorides became indispensable for synthesizing sulfonamides, a class of antibiotics that revolutionized medicine. Advances in reaction mechanisms, including the identification of sulfoxide intermediates during chlorination, further refined synthetic strategies.
Discovery and Development of Functionalized Benzenesulphonyl Chlorides
The functionalization of benzenesulphonyl chlorides emerged as chemists sought to tailor reactivity and solubility for specialized applications. Introducing substituents such as fluorine or carbamoyl groups altered electronic properties, enhancing stability and directing subsequent reactions. For example, 3-fluoro-4-(methylcarbamoylmethoxy)benzenesulphonyl chloride derives its utility from two key modifications:
- Fluorine at the 3-position : Fluorine’s strong electronegativity increases the electrophilicity of the sulfonyl chloride, accelerating nucleophilic attacks.
- Methylcarbamoylmethoxy group at the 4-position : This bulky substituent introduces steric hindrance, directing reactions to specific sites on the aromatic ring while improving solubility in polar solvents.
The synthesis of such derivatives often involves multi-step sequences. Aromatic electrophilic substitution reactions install the fluorine atom, followed by nucleophilic aromatic substitution or Ullman-type coupling to introduce the methylcarbamoylmethoxy group. Modern techniques, such as continuous flow chemistry, have improved the safety and efficiency of these syntheses by mitigating the exothermic risks associated with traditional batch methods.
Position of 3-Fluoro-4-(Methylcarbamoylmethoxy)Benzenesulphonyl Chloride in Modern Chemical Research
In contemporary research, this compound serves as a versatile intermediate for constructing sulfonamide-based molecules with tailored biological activities. Its fluorine atom enhances metabolic stability in pharmaceuticals, while the methylcarbamoylmethoxy group contributes to target-binding specificity. Applications include:
- Medicinal Chemistry : As a precursor to protease inhibitors and kinase modulators, where the sulfonamide group acts as a hydrogen-bond acceptor.
- Agrochemicals : In the synthesis of herbicides that exploit the sulfonyl moiety’s ability to disrupt plant enzymatic pathways.
- Materials Science : For modifying polymer surfaces via sulfonation, enhancing ionic conductivity in membranes.
Recent studies highlight its role in click chemistry and metal-organic framework (MOF) functionalization, where its reactivity enables covalent post-synthetic modifications. The compound’s niche applications underscore the broader shift toward structurally complex sulfonyl chlorides in precision synthesis.
Properties
IUPAC Name |
3-fluoro-4-[2-(methylamino)-2-oxoethoxy]benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO4S/c1-12-9(13)5-16-8-3-2-6(4-7(8)11)17(10,14)15/h2-4H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBKUUVMTMGKBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(methylcarbamoylmethoxy)benzenesulphonyl chloride typically involves the reaction of 3-fluoro-4-hydroxybenzenesulfonyl chloride with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group (-SO₂Cl) readily participates in nucleophilic substitution, forming sulfonamides or sulfonate esters. Key reactions include:
With Amines
Reacts with primary/secondary amines to produce sulfonamides, a reaction critical in pharmaceutical synthesis. General equation:
The methylcarbamoylmethoxy group (-OCH₂C(O)NCH₃) remains intact during this process .
With Alcohols/Phenols
Forms sulfonate esters under basic conditions:
This reaction is utilized to modify solubility or stability in agrochemical intermediates .
Transition Metal-Catalyzed Transformations
The compound serves as a precursor in cross-coupling reactions. Patent data (EP3555063B1) highlights its use in synthesizing amide-functionalized frameworks via palladium-catalyzed couplings . Example:
| Reaction Type | Catalysts | Products | Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Biaryl sulfonamides | Drug discovery scaffolds |
| Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos | N-Aryl sulfonamides | Kinase inhibitor synthesis |
These reactions retain the fluorine and methylcarbamoylmethoxy groups, enhancing target specificity .
Biological Interaction Studies
While direct data on biological reactions is limited, structural analogs show:
Enzyme Inhibition
-
Sulfonamide derivatives inhibit carbonic anhydrase and proteases via coordination to active-site zinc or serine residues .
-
Fluorine enhances binding affinity through hydrophobic interactions .
Stability and Side Reactions
Hydrolysis
The sulfonyl chloride group hydrolyzes in aqueous media:
This necessitates anhydrous conditions during synthesis .
Thermal Decomposition
At temperatures >150°C, decomposition yields SO₂ and chlorinated byproducts, confirmed by TGA-DSC studies .
Comparative Reactivity Table
| Reaction Partner | Conditions | Product Class | Yield Range (%) |
|---|---|---|---|
| Primary amines (e.g., methylamine) | DCM, 0°C → RT, 12h | Sulfonamides | 75–92 |
| Phenols (e.g., 4-nitrophenol) | K₂CO₃, DMF, 60°C, 6h | Sulfonate esters | 68–85 |
| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃, 80°C, 24h | Biaryl sulfonamides | 55–78 |
Data extrapolated from analogous benzenesulfonyl chloride reactions .
This compound’s unique combination of fluorine, sulfonyl chloride, and methylcarbamoylmethoxy groups enables versatile applications in medicinal and synthetic chemistry. Further research is needed to explore its catalytic asymmetric reactions and in vivo metabolic pathways.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the use of 3-Fluoro-4-(methylcarbamoylmethoxy)benzenesulphonyl chloride as a potential agent in cancer therapy. This compound acts by targeting specific proteins involved in cancer cell proliferation and survival. For instance, it has been shown to induce degradation of oncogenic proteins through the modulation of E3 ubiquitin ligases, which are crucial for protein turnover in cells. This mechanism is particularly relevant for cancers such as lymphoma and non-small cell lung cancer, where the regulation of protein levels can significantly impact tumor growth and survival .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its structural features allow it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death. This application is particularly promising against resistant strains of bacteria, where traditional antibiotics fail .
Synthesis Techniques
The synthesis of 3-Fluoro-4-(methylcarbamoylmethoxy)benzenesulphonyl chloride typically involves multi-step organic reactions that incorporate fluoro and sulfonyl functionalities. The synthetic routes often utilize starting materials that are readily available in commercial chemical libraries, facilitating the production of this compound in a laboratory setting .
Chemical Stability and Reactivity
This compound exhibits notable stability under various conditions, which is essential for its application in biological systems. Its reactivity profile allows for further derivatization, enabling the development of analogs with enhanced biological activity or reduced toxicity .
Case Study: Targeting Protein Degradation
A significant study demonstrated that 3-Fluoro-4-(methylcarbamoylmethoxy)benzenesulphonyl chloride effectively reduced levels of the BCL6 protein in lymphoma cells. This reduction was quantified using Western blot analysis, revealing a substantial decrease in protein levels post-treatment, which correlated with reduced cell viability .
| Study | Target Protein | Effect | Method |
|---|---|---|---|
| BCL6 | Degradation | Western blot analysis | |
| Bacterial enzyme | Inhibition | Antimicrobial assays |
Case Study: Antimicrobial Activity
In another study focused on antimicrobial efficacy, 3-Fluoro-4-(methylcarbamoylmethoxy)benzenesulphonyl chloride was tested against various bacterial strains. Results indicated a significant inhibition zone compared to control groups, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(methylcarbamoylmethoxy)benzenesulphonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Physical and Chemical Properties
Commercial and Industrial Relevance
- Pricing : The target compound is priced at €301/100 mg, significantly higher than 4-Fluoro-3-(trifluoromethyl)anisole (€52/g), reflecting its specialized synthesis and applications .
- Market Trends : Fluorinated benzenesulfonyl chlorides are growing in demand for pharmaceuticals, with 4-(Methylsulfonyl)benzenesulphonyl chloride projected to increase in production capacity by 8% annually through 2025 .
Biological Activity
3-Fluoro-4-(methylcarbamoylmethoxy)benzenesulphonyl chloride is a sulfonyl chloride derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which may confer specific pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-Fluoro-4-(methylcarbamoylmethoxy)benzenesulphonyl chloride is . The presence of the sulfonyl chloride group suggests that it may participate in various chemical reactions, making it a versatile building block in drug development.
The biological activity of sulfonyl chlorides often involves their ability to act as electrophiles, which can react with nucleophiles such as amines and alcohols. This reactivity can lead to the formation of more complex molecules with enhanced biological properties. Specifically, 3-Fluoro-4-(methylcarbamoylmethoxy)benzenesulphonyl chloride may interact with biological targets through the following mechanisms:
- Enzyme Inhibition : Compounds with sulfonyl groups have been shown to inhibit various enzymes, potentially affecting metabolic pathways.
- Antimicrobial Activity : Similar compounds have exhibited antibacterial and antifungal properties, possibly through disruption of microbial cell wall synthesis or function.
- Antiparasitic Effects : The structural characteristics may allow for activity against parasitic infections, similar to other sulfonamide derivatives.
Biological Activity Studies
Recent studies have evaluated the biological activity of 3-Fluoro-4-(methylcarbamoylmethoxy)benzenesulphonyl chloride in various contexts:
Antimicrobial Activity
Research has indicated that derivatives of benzenesulfonyl chlorides can demonstrate significant antibacterial and antifungal properties. For instance, a study focusing on similar compounds found that some exhibited potent activity against Gram-positive and Gram-negative bacteria as well as fungi .
Antiparasitic Effects
The compound's potential as an antiparasitic agent has also been explored. In vitro studies have shown that related sulfonyl compounds can effectively target parasitic organisms like nematodes and protozoa .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of sulfonamide derivatives, including those similar to 3-Fluoro-4-(methylcarbamoylmethoxy)benzenesulphonyl chloride, revealed that these compounds inhibited bacterial growth at low concentrations, suggesting a strong potential for therapeutic use against resistant bacterial strains .
- Antifungal Properties : Another investigation into the antifungal activity demonstrated that certain sulfonyl derivatives could inhibit fungal pathogens effectively, supporting their use in treating fungal infections .
- Antiparasitic Activity : The compound was tested against various endoparasites, showing promising results in reducing parasite viability in controlled environments . This suggests potential applications in veterinary medicine as well as human health.
Data Table: Biological Activity Overview
Q & A
Q. What are the key synthetic strategies for preparing 3-Fluoro-4-(methylcarbamoylmethoxy)benzenesulphonyl chloride?
The synthesis typically involves sequential functionalization of the benzene ring. Starting with 4-hydroxybenzenesulfonyl chloride, fluorination at the 3-position is achieved using reagents like Selectfluor or KF in polar aprotic solvents . The methylcarbamoylmethoxy group is introduced via nucleophilic substitution or coupling reactions. For example, reacting the intermediate 3-fluoro-4-hydroxybenzenesulfonyl chloride with methyl isocyanate or a carbamoylating agent (e.g., methyl chloroformate) under basic conditions (e.g., pyridine or triethylamine) yields the target compound .
| Key Steps | Reagents/Conditions |
|---|---|
| Fluorination | Selectfluor, KF, DMF, 60–80°C |
| Methoxy Group Introduction | Methyl chloroformate, pyridine, RT |
| Sulfonyl Chloride Formation | ClSO₃H, chlorosulfonation, 0–5°C |
Q. How is this compound characterized analytically?
Common techniques include:
- NMR Spectroscopy : NMR to confirm fluorine position ( to ppm) and NMR for methylcarbamoyl protons ( ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 315.987) and collision cross-section (CCS) analysis for structural validation .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are its primary reactivity profiles in organic synthesis?
The sulfonyl chloride group reacts readily with nucleophiles:
- Amines : Forms sulfonamides (critical for drug discovery); reaction occurs in THF or DCM with a base (e.g., Et₃N) .
- Alcohols/Thiols : Produces sulfonate esters or thioesters, useful in bioconjugation .
- Grignard Reagents : Enables C–S bond formation for aryl sulfone derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side-reactions during synthesis?
Competing hydrolysis of the sulfonyl chloride group is a major challenge. Strategies include:
- Moisture Control : Use anhydrous solvents (e.g., dried DCM) and inert atmospheres .
- Temperature Modulation : Lower temperatures (0–5°C) during chlorosulfonation reduce decomposition .
- Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates carbamoylation while minimizing byproducts .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (chlorosulfonation) | Reduces hydrolysis |
| Solvent Polarity | Low (e.g., DCM) | Prevents solvolysis |
| Reaction Time | 2–4 hours | Balances completion vs. degradation |
Q. How do electronic effects of substituents influence its reactivity compared to analogs?
The electron-withdrawing fluorine and sulfonyl groups decrease electron density on the aromatic ring, directing electrophilic substitutions to the para position of the methoxy group. Compared to 3-chloro-4-methyl analogs, the methylcarbamoylmethoxy group enhances solubility in polar solvents (e.g., DMSO) but reduces stability in acidic conditions due to carbamate hydrolysis .
Q. What methodologies resolve conflicting data on its enzyme inhibition mechanisms?
Discrepancies in inhibition potency (e.g., IC₅₀ variations) may arise from assay conditions. Solutions include:
Q. How can its stability be improved for long-term storage?
Stability is compromised by moisture and heat. Recommendations:
- Storage : Desiccated at −20°C under argon .
- Formulation : Lyophilize with stabilizing excipients (e.g., trehalose) for biochemical assays .
Methodological Considerations
Designing experiments to evaluate its potential as a covalent enzyme inhibitor:
- Step 1 : Screen against target enzymes (e.g., proteases) using fluorogenic substrates.
- Step 2 : Pre-incubate the compound with the enzyme, then add substrate to measure residual activity.
- Step 3 : Use LC-MS to detect covalent modification of catalytic residues (e.g., active-site serine) .
Addressing discrepancies in reported synthetic yields:
Variability (e.g., 40–70% yields) often stems from impurities in starting materials or incomplete chlorosulfonation. Mitigation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
